2-Cyclohexyl-1,4-naphthoquinone
Description
Contextual Significance within the Broader Naphthoquinone Chemical Class
Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). wikipedia.org They are characterized by a naphthalene ring structure with two carbonyl groups, most commonly at the 1,4-positions. nih.gov This structural feature makes them redox-active compounds, capable of accepting electrons to generate reactive oxygen species, a property that underpins much of their biological and chemical reactivity. researchgate.net
The naphthoquinone framework is found in numerous natural products, including vitamins and compounds with significant pharmacological properties. wikipedia.org Notable examples include Vitamin K, which is essential for blood coagulation, and other natural derivatives like juglone, plumbagin, and lapachol, which exhibit a range of biological activities. wikipedia.orgwikipedia.org The versatility of the naphthoquinone scaffold has made it a subject of considerable interest in medicinal chemistry and materials science. researchgate.net
Historical Development and Evolution of Related Naphthoquinone Scaffolds
The study of naphthoquinones has a rich history, initially driven by the investigation of naturally occurring pigments and dyes. jst.go.jp Compounds like lawsone, isolated from the henna plant, have been used for centuries for their dyeing properties. jst.go.jp Early research focused on the isolation and structural elucidation of these natural products.
Over time, the focus expanded to the synthesis of novel naphthoquinone derivatives. jst.go.jpnih.gov The development of synthetic methodologies allowed chemists to modify the basic naphthoquinone structure, introducing various substituents to modulate its chemical and biological properties. nih.govresearchgate.net This has led to the creation of a vast library of synthetic naphthoquinones with diverse applications. wikipedia.org
Rationale for Focused Research on 2-Cyclohexyl-1,4-Naphthoquinone and its Derivatives
The specific focus on this compound stems from the desire to understand how the introduction of a bulky, non-aromatic cyclohexyl group at the 2-position influences the properties of the parent 1,4-naphthoquinone (B94277) ring. This substitution can impact the compound's electronic properties, steric hindrance, and lipophilicity, which in turn can alter its reactivity and biological interactions.
Research into derivatives of this compound, such as those with additional substitutions or modifications to the cyclohexyl ring, aims to further explore these structure-activity relationships. For example, the synthesis of compounds like 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone, an intermediate in the synthesis of the antimalarial drug atovaquone, highlights the pharmaceutical relevance of this structural motif. researchgate.net
Overview of Key Research Avenues and Methodological Approaches
The investigation of this compound and its derivatives employs a range of research methods.
Synthesis: The preparation of these compounds often involves multi-step synthetic sequences. A common approach is the radical coupling of a substituted cyclohexyl precursor with a naphthoquinone derivative. researchgate.net Other methods may include nucleophilic substitution reactions on a pre-existing naphthoquinone core. nih.gov
Structural Characterization: Once synthesized, the precise structure of the compounds is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. mdpi.com X-ray crystallography can provide detailed information about the three-dimensional arrangement of atoms in the solid state. iucr.org
Electrochemical Studies: Cyclic voltammetry is a key technique used to investigate the redox properties of naphthoquinones. researchgate.net These studies provide insights into the electron-transfer processes that are central to their chemical and biological activity.
Computational Analysis: In silico methods are increasingly used to predict the physicochemical properties and potential biological activity of new derivatives. mdpi.com These computational approaches can help to guide synthetic efforts and prioritize compounds for further experimental investigation.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H16O2 | uni.lu |
| Molar Mass | 240.30 g/mol | uni.lu |
| Melting Point | 87-88 °C | chemicalbook.com |
| Boiling Point (Predicted) | 390.6±42.0 °C | chemicalbook.com |
| Density (Predicted) | 1.16±0.1 g/cm³ | chemicalbook.com |
| XlogP (Predicted) | 4.4 | uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
34987-31-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-cyclohexylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h4-5,8-11H,1-3,6-7H2 |
InChI Key |
LBXMBBATNWKPGI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)C3=CC=CC=C3C2=O |
Other CAS No. |
34987-31-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Development
Established and Conventional Synthetic Routes to 2-Cyclohexyl-1,4-Naphthoquinone
The traditional synthesis of this compound and its analogs is rooted in fundamental organic reactions that functionalize the naphthoquinone scaffold. These methods prioritize regioselectivity and the effective introduction of the desired cyclohexyl substituent.
Regioselective Functionalization of the Naphthoquinone Core
The 1,4-naphthoquinone (B94277) structure presents specific sites for chemical modification. Achieving regioselectivity—the control of where a substituent adds to the core—is a primary challenge. The electronic properties of the naphthoquinone moiety, specifically the influence of the two carbonyl groups, make the C2 and C3 positions susceptible to nucleophilic attack.
One common strategy involves the use of a starting material with a good leaving group at the C2 position, such as 2-bromo-1,4-naphthoquinone. rsc.org This compound acts as a vinylogous acyl bromide, making the C2 position highly reactive towards nucleophilic substitution, thus ensuring regioselectivity. rsc.org Another established route is the oxidation of 2-substituted naphthalenes. However, this method can produce a mixture of isomers, such as the 2-substituted and 6-substituted-1,4-naphthoquinones, which are often difficult to separate due to their similar physical properties, complicating the isolation of the desired product. googleapis.com To address this, methodologies like the Diels-Alder reaction have been explored, offering a pathway to regioselectively construct the polysubstituted naphthoquinone core. colab.wsresearchgate.net
Introduction of the Cyclohexyl Moiety via Radical and Non-Radical Pathways
The introduction of the cyclohexyl group onto the naphthoquinone ring can be accomplished through several mechanisms.
Radical Pathways: Free-radical reactions provide a direct method for C-C bond formation. A notable example is the silver-catalyzed reaction, where silver nitrate facilitates the formation of reactive radicals that lead to the desired product. wisdomlib.org This approach is particularly relevant for the synthesis of related compounds like 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone, demonstrating the utility of radical chemistry in functionalizing the naphthoquinone core. wisdomlib.org
Non-Radical Pathways: Non-radical, or ionic, pathways are also extensively used. These include:
Nucleophilic Substitution: As mentioned, starting with a halogenated naphthoquinone like 2-bromo- or 2,3-dichloro-1,4-naphthoquinone allows for the direct substitution by a cyclohexyl nucleophile (e.g., cyclohexyllithium or a cyclohexyl Grignard reagent). rsc.orgnih.govmdpi.com
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution is one of the most common methods for synthesizing alkylated naphthoquinones. nih.gov The reaction typically involves reducing the naphthoquinone to its more reactive hydroquinone form (naphthodiol), followed by alkylation with a cyclohexyl source (e.g., cyclohexene or cyclohexanol) in the presence of a Lewis acid catalyst like BF₃∙OEt₂. nih.gov
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While often used for adding amines or other heteroatoms, it represents a potential pathway for introducing the cyclohexyl moiety if a suitable cyclohexyl nucleophile is employed. mdpi.com
Modified and Novel Approaches for Enhanced Synthesis
Recent research has focused on overcoming the limitations of conventional methods, such as harsh reaction conditions, low yields, and reliance on expensive or hazardous materials. These novel approaches prioritize efficiency, sustainability, and scalability.
Utilization of Alternative Starting Materials and Precursors
2,3-dichloro-1,4-naphthoquinone: This commercially affordable starting material has been used in a modified approach to synthesize derivatives like 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone. wisdomlib.org Its use can lead to higher purity products and is more amenable to large-scale production compared to more expensive and less abundant materials. wisdomlib.org It is a key precursor for creating new derivatives through nucleophilic substitution. nih.govmdpi.com
Lawsone (2-hydroxy-1,4-naphthoquinone): This naturally occurring compound, found in the henna plant, is a versatile and crucial precursor for a vast array of derivatives. thieme-connect.comresearchgate.net It serves as a building block in multicomponent reactions to create complex heterocyclic frameworks fused to the naphthoquinone core. thieme-connect.comresearchgate.net The Mannich reaction, for instance, uses lawsone with selected amines and aldehydes to produce 3-substituted derivatives. nih.gov
1,4-Hydroquinones: In certain green synthesis protocols, 1,4-hydroquinones are used as precursors. They are oxidized in situ by enzymes like laccase to generate the reactive para-quinones needed for subsequent reactions, such as the Diels-Alder reaction. rsc.org
Green Chemistry Principles and Sustainable Synthesis Strategies
To minimize the environmental impact of chemical synthesis, green chemistry principles are increasingly being adopted. These strategies focus on reducing waste, avoiding hazardous solvents, and using energy-efficient processes.
Microwave-Assisted (MA) Synthesis: MA organic synthesis is a significant green approach that offers more energy-efficient and cleaner reactions. nih.gov It often leads to shorter reaction times and higher yields compared to conventional heating methods. nih.gov
Biocatalysis: The use of enzymes as catalysts offers a mild and environmentally friendly alternative to heavy metal reagents. Laccase, for example, can catalyze oxidation and C-S bond formation reactions in aqueous media, using atmospheric oxygen as the oxidant and producing only water as a byproduct. rsc.orgresearchgate.net
Alternative Energy Sources: Ultrasonic irradiation is another eco-friendly technique used to promote reactions. It has been successfully applied in the one-pot synthesis of naphthoquinone derivatives in water, offering the advantages of being catalyst-free, having short reaction times, and providing high yields with an easy work-up. researchgate.net
Green Solvents: A core principle of green chemistry is the replacement of hazardous organic solvents. Many modern syntheses of naphthoquinone derivatives are now performed in greener solvents like water or ethanol. researchgate.netrsc.org
The following table provides a comparative overview of conventional versus green synthetic approaches for naphthoquinone derivatives.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Energy Source | Oil bath, heating mantle | Microwaves |
| Reaction Time | Often hours | Typically minutes |
| Energy Efficiency | Lower | Higher nih.gov |
| Solvent Use | Often high-boiling organic solvents | Can use green solvents nih.gov |
| Yields | Variable | Often higher nih.gov |
Development of Scalable Synthetic Procedures
Transitioning a synthetic route from a laboratory scale to industrial production requires a focus on scalability. This involves developing robust, cost-effective, and high-yield processes. A modified synthesis for 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone highlights key aspects of scalable process development. wisdomlib.org The strategy emphasizes the use of commercially affordable starting materials like 2,3-dichloro-1,4-naphthoquinone to ensure economic viability. wisdomlib.org Furthermore, the process is designed to yield a product of high purity, which is critical for commercial applications, and includes systematic studies to optimize each step for large-scale production. wisdomlib.org The development of efficient one-pot syntheses also contributes to scalability by reducing the number of steps, simplifying purification, and minimizing waste. rsc.orgrsc.org
Derivatization Strategies of the this compound Scaffold
The this compound scaffold serves as a versatile template for synthetic modification. Its structure, featuring a reactive naphthoquinone ring and a modifiable cyclohexyl substituent, allows for a wide range of derivatization strategies aimed at creating novel analogues. These strategies can be broadly categorized into transformations at the naphthoquinone core, modifications of the cyclohexyl group, and the synthesis of complex hybrid molecules.
Chemical Transformations at the Naphthoquinone Ring System
The 1,4-naphthoquinone ring is an electron-deficient system, making it susceptible to a variety of chemical transformations. The primary sites for reaction are the C2 and C3 positions, which are activated for nucleophilic addition and other reactions.
One of the most common transformations is amination . The introduction of nitrogen-containing functional groups can significantly alter the molecule's properties. researchgate.net For instance, 2-amino-1,4-naphthoquinone derivatives can be synthesized by replacing a leaving group, such as a halogen at the C2 or C3 position, with various substituted amines. researchgate.net This approach has been used to create extensive libraries of aminonaphthoquinones for further study. researchgate.net
Photoacylation represents another key strategy for modifying the naphthoquinone core. This photochemical reaction involves the addition of an acyl group from an aldehyde to the quinone ring. mdpi.com The process, often conducted under continuous-flow conditions, yields acylated 1,4-naphthohydroquinones, which can then be oxidized to the corresponding acylated 1,4-naphthoquinones. mdpi.com This method provides a direct route to introduce carbonyl functionalities onto the scaffold.
Photocycloaddition reactions offer a pathway to construct complex polycyclic structures. The [2+2]-photocycloaddition of 1,4-naphthoquinone with various alkenes and alkynes can produce cyclobutane and spiro-oxetane adducts. nih.govjcu.edu.au The outcome of these reactions is often dependent on the specific substrates and irradiation conditions used. nih.gov For example, the reaction of 1,4-naphthoquinone with cyclohexene can yield a cyclobutane adduct. nih.gov
The table below summarizes key transformations at the naphthoquinone ring.
| Transformation | Reagents/Conditions | Resulting Structure |
| Amination | Substituted Amines, Halogenated Naphthoquinone | 2-Amino-1,4-naphthoquinone derivatives |
| Photoacylation | Aldehydes, UVB light, Acetone (sensitizer) | Acylated 1,4-naphthohydroquinones/naphthoquinones |
| [2+2]-Photocycloaddition | Alkenes (e.g., Cyclohexene), UV light | Cyclobutane adducts |
Modifications of the Cyclohexyl Substituent
The cyclohexyl group, being a saturated aliphatic ring, is generally less reactive than the naphthoquinone core. However, its modification is a viable strategy for fine-tuning the molecule's properties. Synthetic methods can introduce functional groups onto the cyclohexyl ring, creating new derivatives.
One potential modification is hydroxylation . While direct hydroxylation of the cyclohexyl ring on the this compound parent molecule is challenging, analogous syntheses demonstrate the feasibility of incorporating hydroxyl groups onto a cyclohexyl moiety attached to a naphthoquinone. For example, the synthesis of 2-hydroxy-3-[3'-cis-(4-hydroxycyclohexyl)-propyl]-1,4-naphthoquinone has been reported, showcasing the creation of a hydroxylated cyclohexyl derivative within a naphthoquinone structure. nih.gov Such modifications can alter the polarity and hydrogen-bonding capabilities of the molecule.
Another approach involves starting with a pre-functionalized cyclohexyl moiety before its attachment to the naphthoquinone scaffold. An example is seen in the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone, where a chlorophenyl group is present on the cyclohexyl ring. researchgate.net This highlights a strategy where complex cyclohexyl substituents are prepared separately and then coupled to the naphthoquinone core.
| Modification Strategy | Example Precursor/Reagent | Resulting Feature |
| Introduction of Hydroxyl Groups | 4-hydroxycyclohexyl derivative | Hydroxylated cyclohexyl ring |
| Use of Pre-functionalized Rings | trans-4-(4-chlorophenyl)cyclohexane derivative | Substituted cyclohexyl ring (e.g., with aryl groups) |
Synthesis of Novel Conjugates and Hybrid Molecules
Molecular hybridization is a powerful strategy that involves covalently linking the this compound scaffold to other distinct chemical entities or pharmacophores. researchgate.net This approach aims to create novel molecules with combined or enhanced properties.
A prominent method for creating such hybrids is through nucleophilic substitution reactions . Starting with a halogenated naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, various nucleophiles can be introduced. This strategy has been employed to synthesize hybrids of 1,4-naphthoquinone with thymidine derivatives, where the nucleosidic moiety is attached to the C2 position of the naphthoquinone ring. mdpi.com
Click chemistry provides an efficient and versatile route to novel conjugates. For instance, 1,4-naphthoquinone-1,2,3-triazole hybrids have been synthesized using copper-catalyzed click reactions. nih.gov This involves reacting an alkyne-functionalized naphthoquinone with an azide-containing molecule (or vice versa) to form a stable triazole linker, effectively conjugating the two molecular fragments.
The synthesis of 2-amino-1,4-naphthoquinone hybrids bearing an oxyphenyl moiety has also been reported. researchgate.netnih.gov These syntheses are typically multi-step processes that involve creating an amino-linker which is then used to attach a substituted phenyl group to the naphthoquinone core. researchgate.net
| Hybridization Strategy | Conjugated Moiety | Linkage Type |
| Nucleophilic Substitution | Thymidine Derivatives | C-N Bond |
| Click Chemistry | 1,2,3-Triazole | Triazole Ring |
| Multi-step Synthesis | Oxyphenyl Moiety | Amino Linker |
Chemical Reactivity, Transformation Mechanisms, and Electrochemical Behavior
Redox Chemistry and Electron Transfer Processes of 2-Cyclohexyl-1,4-Naphthoquinone Analogues
The redox chemistry of naphthoquinones is central to their chemical and biological activities. These compounds can undergo one- or two-electron reduction processes, leading to the formation of semiquinone radicals and hydroquinones, respectively. This ability to accept electrons allows them to participate in a variety of electron transfer reactions.
The one-electron reduction of the 1,4-naphthoquinone (B94277) core results in the formation of a semiquinone radical anion. This process is a key step in the redox cycling of naphthoquinones. In biological systems, this reduction can be catalyzed by various flavoenzymes, such as NADPH-cytochrome P450 reductase nih.gov. The resulting semiquinone radical is a relatively stable free radical that can react with molecular oxygen to produce superoxide radicals, regenerating the parent quinone in the process nih.govnih.gov. This futile cycling can lead to the generation of reactive oxygen species (ROS).
The stability and reactivity of the semiquinone radical are influenced by the substituents on the naphthoquinone ring. While specific data for the 2-cyclohexyl derivative is unavailable, studies on other 2-substituted naphthoquinones can provide insights. The electron-donating or withdrawing nature of the substituent at the C2 position can affect the redox potential of the quinone and the stability of the corresponding semiquinone.
EPR (Electron Paramagnetic Resonance) spectroscopy is a key technique for the detection and characterization of these radical species. Studies on various quinones, including polychlorinated biphenyl-quinones, have demonstrated the utility of EPR in observing semiquinone radical formation through various mechanisms, including enzymatic reduction and autoxidation at high pH nih.gov.
The generation of highly reactive hydroxyl radicals (•OH) is a significant consequence of the redox cycling of naphthoquinones nih.gov. While direct generation of hydroxyl radicals from the semiquinone is debated, it is widely accepted that they are formed through subsequent reactions involving other ROS.
The primary pathway for hydroxyl radical formation involves the superoxide radical (O₂•⁻) generated from the reaction of the semiquinone radical with oxygen. Superoxide can then dismutate to form hydrogen peroxide (H₂O₂). In the presence of transition metal ions like Fe²⁺, hydrogen peroxide can undergo the Fenton reaction to produce hydroxyl radicals nih.gov.
Another proposed mechanism involves the direct reaction of the semiquinone radical with hydrogen peroxide, although the significance of this pathway may vary depending on the specific quinone and reaction conditions nih.gov. The formation of hydroxyl radicals during the photolysis of certain oxidized derivatives of polycyclic aromatic hydrocarbons, including 1,4-naphthoquinone, has also been observed researchgate.net.
| Reactive Species | Formation Pathway | Significance |
| Semiquinone Radical | One-electron reduction of the quinone | Key intermediate in redox cycling |
| Superoxide Radical | Reaction of semiquinone with O₂ | Precursor to other ROS |
| Hydrogen Peroxide | Dismutation of superoxide | Fenton reaction substrate |
| Hydroxyl Radical | Fenton reaction (H₂O₂ + Fe²⁺) | Highly reactive and damaging species |
Nucleophilic and Electrophilic Reactions on the Naphthoquinone Core
The electron-deficient nature of the α,β-unsaturated ketone system in the 1,4-naphthoquinone ring makes it susceptible to nucleophilic attack, particularly at the C2 and C3 positions. This reactivity is a cornerstone of the chemical transformations of this class of compounds.
The naphthoquinone core can undergo alkylation reactions through various mechanisms, including radical alkylation and Michael-type additions. Radical alkylation has been utilized in the synthesis of complex naphthoquinone derivatives researchgate.net. For instance, the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone, a precursor to the antimalarial drug atovaquone, involves a radical coupling reaction researchgate.netmedjpps.com.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a common reaction for 1,4-naphthoquinones nih.govyoutube.com. Nucleophiles can add to the C3 position of a 2-substituted-1,4-naphthoquinone, leading to the formation of a covalent adduct. The cyclohexyl group in this compound would be expected to sterically hinder attack at the C2 position, thus favoring nucleophilic addition at the C3 position.
The electrophilic nature of the naphthoquinone ring facilitates its reaction with biological nucleophiles, most notably the thiol group of cysteine residues in proteins and the antioxidant molecule glutathione (GSH) nih.govresearchgate.net. This reaction typically proceeds via a Michael-type addition, forming a covalent thioether linkage nih.govmdpi.com.
The interaction of menadione (2-methyl-1,4-naphthoquinone) with glutathione has been shown to result in the formation of a menadione-GSH conjugate and glutathione disulfide (GSSG) nih.gov. This process can lead to the depletion of cellular glutathione, a key component of the antioxidant defense system. The formation of such adducts is considered a significant mechanism of the biological activity and toxicity of many naphthoquinones. It is highly probable that this compound would undergo similar reactions with glutathione and other biological thiols.
| Reaction Type | Reactant | Product | Mechanism |
| Radical Alkylation | Alkyl radical | Alkylated naphthoquinone | Radical addition |
| Michael Addition | Nucleophile (e.g., enolate) | Covalent adduct | Conjugate addition |
| Thiol Addition | Glutathione (GSH) | Thioether adduct | Conjugate addition |
Photochemical Reactivity and Transformations
Naphthoquinones are photochemically active compounds that can undergo a variety of transformations upon exposure to light. These reactions are often initiated by the excitation of the quinone to its triplet state.
The photochemical reactions of 1,4-naphthoquinones include [2+2] cycloadditions with alkenes and alkynes, as well as photoacylation with aldehydes nih.govjcu.edu.aumdpi.comjcu.edu.au. For example, the photocycloaddition of 1,4-naphthoquinone with cyclohexene has been reported to yield a cyclobutane adduct nih.gov. This suggests that this compound could potentially undergo intramolecular photochemical reactions if the cyclohexyl ring can come into proximity with the excited quinone core, or intermolecular reactions with other unsaturated molecules.
Photoacylation of 1,4-naphthoquinone with various aldehydes proceeds to form acylated 1,4-naphthohydroquinones mdpi.comjcu.edu.au. The excited state of the naphthoquinone can also be involved in electron transfer processes, leading to the generation of radical ions and subsequent chemical reactions. The specific photochemical behavior of this compound has not been detailed in the literature, but it is expected to exhibit reactivity patterns similar to those of other 2-substituted 1,4-naphthoquinones, potentially with modifications due to the steric and electronic influence of the cyclohexyl group.
Electrochemical Characterization and Redox Potential Determinations
The biological and chemical activity of naphthoquinones is intrinsically linked to their redox properties. mdpi.com These compounds can accept one or two electrons to form semiquinone radical anions and hydroquinone dianions, respectively. mdpi.com
Cyclic voltammetry (CV) is the primary technique used to study the electrochemical behavior of naphthoquinones. mdpi.comnih.gov The typical cyclic voltammogram of a 1,4-naphthoquinone derivative in an aprotic solvent shows two consecutive one-electron reversible or quasi-reversible reduction waves. researchgate.net
First Reduction: The quinone (Q) is reduced to a semiquinone radical anion (Q•⁻). Q + e⁻ ⇌ Q•⁻
Second Reduction: The semiquinone radical anion is further reduced to a dianion (Q²⁻). Q•⁻ + e⁻ ⇌ Q²⁻
The separation between the first and second reduction potentials provides insight into the stability of the semiquinone intermediate. In aqueous or protic media, these electron transfers are often coupled with proton transfers, leading to a more complex, pH-dependent electrochemical behavior. researchgate.netmdpi.com The reduction process for 1,4-naphthoquinone and its 2-methyl derivative has been described as quasi-reversible, indicative of an ECE (electrochemical-chemical-electrochemical) reaction nature. researchgate.net
The redox potential of the naphthoquinone core is highly sensitive to the nature of its substituents. nih.gov The electronic effects of these groups directly influence the electron density of the quinone moiety, thereby altering the ease of its reduction. nih.gov
Electron-withdrawing groups (e.g., -CN, -Cl) make the quinone more electron-deficient, thus easier to reduce. This results in a shift of the reduction potentials to more positive (less negative) values.
Electron-donating groups (e.g., -NH₂, -OH, alkyl groups) increase the electron density on the quinone ring, making it more difficult to reduce. This shifts the reduction potentials to more negative values. nih.gov
The cyclohexyl group is an alkyl substituent and functions as a weak electron-donating group through induction. Therefore, this compound is expected to have slightly more negative reduction potentials compared to the unsubstituted 1,4-naphthoquinone. Its redox behavior would be comparable to other 2-alkyl derivatives like 2-methyl-1,4-naphthoquinone (menadione). Studies on various 2-substituted-1,4-naphthoquinones clearly demonstrate this trend. nih.gov
| Compound | Substituent at C-2 | Electronic Effect | First Reduction Potential (Epc(I) vs Ag/AgCl) | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone | -H | Neutral | -0.65 V | nih.gov |
| 2-Amino-1,4-naphthoquinone | -NH2 | Electron-donating | -0.81 V | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | -OH | Electron-donating | -0.70 V | nih.gov |
| 2-Cyano-1,4-naphthoquinone (hypothetical, based on trend) | -CN | Electron-withdrawing | More positive than -0.65 V | nih.gov |
| 2-Alkyl-1,4-naphthoquinone (e.g., Cyclohexyl) | -C6H11 | Weakly electron-donating | Expected to be slightly more negative than -0.65 V | nih.gov |
Structure Activity Relationship Sar Investigations
Elucidation of Molecular Features Governing Biological and Chemical Activities
The 1,4-naphthoquinone (B94277) nucleus is characterized by several key molecular features that dictate its reactivity and biological profile. The quinone moiety is a potent electrophile, making it susceptible to nucleophilic attack, particularly Michael 1,4-addition. nih.govmdpi.com This reactivity allows naphthoquinones to form covalent bonds with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, leading to enzyme inhibition and disruption of cellular functions. mdpi.com
Furthermore, the redox properties of the naphthoquinone core are fundamental to its biological action. nih.gov These compounds can undergo reversible oxidation-reduction reactions, enabling them to accept electrons and participate in electron transport chains. nih.govresearchgate.net This process can lead to the generation of superoxide radicals and other ROS, inducing oxidative stress and triggering pathways of cell death like apoptosis. nih.govmdpi.com The planar aromatic structure of the naphthoquinone ring also allows for potential intercalation with DNA, another mechanism contributing to its cytotoxicity. nih.gov The specific biological activity is strongly dependent on the substituents attached to this core, which can modify its physicochemical properties, including redox potential and lipophilicity. nih.govnih.gov
Impact of Cyclohexyl Group Conformation and Substituent Variations on Activity Profiles
Studies on various 2- and 3-substituted lawsone and juglone derivatives have shown that lipophilic substituents are often associated with enhanced anticancer activity. nih.gov For instance, alkyl derivatives of lawsone have demonstrated a broad spectrum of biological activities, including effects against bacteria, fungi, and tumor cells. redalyc.org The size and nature of the alkyl group can tune the molecule's ability to permeate cell membranes and interact with hydrophobic pockets in target proteins. The introduction of hydrophobic moieties on the naphthoquinone scaffold has been explored as a strategy for developing promising therapeutic candidates. mdpi.com
To illustrate the influence of C2/C3 substituents on biological activity, the following table summarizes findings for various lipophilic and alkyl derivatives.
| Compound/Derivative Class | Substituent at C2/C3 | Biological Activity | Reference |
| Lawsone Derivative | 2-pentoxy | High cytotoxicity in IGROV-1 and SK-MEL-28 cancer cell lines. | nih.gov |
| Lawsone Derivative | 2-butanoyloxy | Significant cytotoxic activity on ovarian carcinoma cells. | nih.gov |
| Naphthoquinone Hybrid | 2-hydroxy-3-farnesyl | Most cytotoxic against HT-29, SW480, HepG2, MCF-7, and HL-60 cell lines. | researchgate.net |
| Atovaquone Analog | 3-(4-(4-chlorophenyl)cyclohexyl) | Potent antimalarial activity. | nih.gov |
These examples underscore the principle that a bulky, lipophilic group, such as a cyclohexyl ring, at the C2 or C3 position is a critical feature for modulating the biological profile of the 1,4-naphthoquinone scaffold.
Analysis of Naphthoquinone Ring Substituent Effects on Reactivity and Potency
Substituents on both the quinonoid and benzenoid rings of the naphthoquinone structure profoundly affect its electronic properties, and consequently, its reactivity and potency. nih.govajpchem.org The introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the quinone, influencing its capacity for ROS generation and its interaction with target biomolecules. nih.govnih.gov
For example, the position of hydroxyl groups can be crucial. Studies have shown that hydroxylation at C-5, as seen in juglone, or at C-5 and C-8, as in naphthazarin, can be critical for certain biological activities, such as antileishmanial and antibacterial effects. nih.govmdpi.com In contrast, 2-hydroxynaphthoquinones (lawsone derivatives) were found to be less active in some antileishmanial assays. nih.gov The presence of amine groups is also known to tune the redox properties of the quinone backbone. nih.gov
The electronic nature of substituents on an attached phenylamino ring at the C2 position also modulates activity. A quantitative structure-activity relationship (QSAR) study on 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives found that substituents like m-acetylphenylamino and p-acetylphenylamino resulted in the most potent cytotoxic activity against various cancer cell lines. elsevierpure.com This indicates that both the position and electronic character of substituents are key determinants of potency.
The following table presents examples of how different substituents on the naphthoquinone ring influence cytotoxic activity.
| Base Scaffold | Substituent(s) | Effect on Activity | Cell Line(s) | Reference |
| Naphthoquinone-naphthol | ortho-oxopropyl group | Significantly enhanced antiproliferative activity. | HCT116, PC9, A549 | tandfonline.com |
| 1,4-Naphthoquinone | 2-(m-acetylphenylamino)-3-chloro | Potent cytotoxic activity (IC50 = 2.364 µM). | HuCCA-1 | elsevierpure.com |
| 1,4-Naphthoquinone | 2-(p-acetylphenylamino)-3-chloro | Potent cytotoxic activity (IC50 = 2.118 µM). | MOLT-3 | elsevierpure.com |
| Juglone (5-hydroxy) | - | Juglone derivatives were generally more cytotoxic than lawsone derivatives. | Various | nih.gov |
| Naphthazarin | 5,8-dihydroxy | Two hydroxyl groups delayed Michael addition reactions compared to other naphthoquinones. | N/A | mdpi.com |
These findings highlight that strategic placement of substituents on the naphthoquinone ring is a powerful method for fine-tuning the molecule's reactivity and maximizing its therapeutic potency.
Stereochemical Influences on Molecular Interactions
While 2-Cyclohexyl-1,4-naphthoquinone itself is an achiral molecule, the introduction of chiral centers, either on the cyclohexyl ring or other parts of the molecule, would bring stereochemistry into consideration. The three-dimensional arrangement of atoms is critical for the specific interactions between a drug molecule and its biological target, such as an enzyme active site or a DNA sequence. researchgate.net
Molecular docking studies on various naphthoquinone derivatives have demonstrated the importance of precise spatial orientation for effective binding. For instance, the interaction between certain 1,4-naphthoquinone hybrids and the BCL-2 protein, a key regulator of apoptosis, involves specific hydrophobic and electrostatic interactions that are dependent on the 3D structure of the ligand. mdpi.com Similarly, docking studies with COX-2 have shown that naphthoquinone derivatives can fit into the enzyme's active site, with activity being dependent on the specific interactions formed by its substituents. mdpi.com
Mechanistic Investigations of Biological Interactions in Vitro and Cellular Studies
Modulation of Cellular Redox Homeostasis
The 1,4-naphthoquinone (B94277) scaffold is a potent modulator of cellular redox balance. Its ability to undergo redox cycling and react with cellular nucleophiles can significantly alter the intracellular environment, leading to oxidative stress.
A primary mechanism through which 1,4-naphthoquinone derivatives exert their biological effects is the generation of reactive oxygen species (ROS). This process, known as redox cycling, involves the one-electron reduction of the quinone to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase. In the presence of molecular oxygen, this semiquinone radical can donate an electron to oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂⁻). This cycle can repeat, leading to a significant accumulation of superoxide radicals, which can then be converted to other ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).
Numerous studies on various 1,4-naphthoquinone derivatives have demonstrated their capacity to increase intracellular ROS levels in different cell lines. For instance, treatment of cancer cells with novel synthetic 1,4-naphthoquinone derivatives has been shown to markedly induce the production of ROS nih.govnih.gov. This overproduction of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways mdpi.comnih.gov. The cytotoxicity of many 1,4-naphthoquinones is often correlated with their ability to generate ROS, and this effect can be mitigated by the use of ROS scavengers nih.govnih.gov.
Table 1: Selected 1,4-Naphthoquinone Derivatives and their Effect on ROS Generation
| Compound | Cell Line | Observed Effect on ROS | Reference |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (gastric cancer) | Markedly induced ROS production | nih.gov |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (gastric cancer) | Markedly induced ROS production | nih.gov |
| 2,3-disubstituted-1,4-naphthoquinones | L929 (murine fibroblast) | All cytotoxic compounds induced ROS formation | researchgate.net |
| EPDMNQ and ENDMNQ | Hep3B (liver cancer) | Significantly increased ROS levels | nih.gov |
Perturbation of Antioxidant Defense Systems
In addition to promoting ROS generation, 1,4-naphthoquinones can directly compromise the cell's antioxidant defense systems. A key target is glutathione (GSH), a major intracellular antioxidant. The electrophilic C-3 position of the 1,4-naphthoquinone ring is susceptible to nucleophilic attack by the thiol group of GSH, a reaction known as Michael addition. This leads to the formation of GSH-quinone adducts and a subsequent depletion of the cellular GSH pool mdpi.comnih.gov.
Depletion of GSH has two major consequences. Firstly, it reduces the cell's capacity to neutralize ROS and detoxify electrophilic compounds, thereby exacerbating oxidative stress. Secondly, it can disrupt the function of glutathione-dependent enzymes, such as glutathione peroxidase and glutathione S-transferases, which are critical for cellular protection against oxidative damage. Studies have shown that treatment of cells with various 1,4-naphthoquinones leads to a significant depletion of intracellular GSH mdpi.comresearchgate.net. This perturbation of the antioxidant defense system is a critical component of the mechanism of action for this class of compounds.
Molecular Target Identification and Pathway Modulation
Beyond their effects on redox homeostasis, 1,4-naphthoquinones can interact directly with specific molecular targets, including enzymes, nucleic acids, and other proteins, thereby modulating their function and associated signaling pathways.
The 1,4-naphthoquinone scaffold has been identified as a privileged structure for the inhibition of various enzymes. A prominent target is the family of DNA topoisomerases, which are essential for DNA replication, transcription, and repair. Certain naphthoquinone derivatives have been shown to inhibit both topoisomerase I and topoisomerase II by interfering with the enzyme-DNA cleavage complex nih.govnih.govnih.gov. Some novel naphthoquinone adducts act as dual topoisomerase I/II inhibitors, preventing the religation of DNA strands and leading to the accumulation of DNA breaks nih.gov. The inhibitory mechanism can vary, with some derivatives intercalating into DNA, while others may bind directly to the enzyme nih.govnih.gov.
Kinases are another important class of enzymes targeted by 1,4-naphthoquinones. For example, 1,4-naphthoquinone itself has been identified as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key mediator in inflammatory signaling pathways nih.gov. By inhibiting IRAK1, 1,4-naphthoquinone can suppress the production of pro-inflammatory cytokines nih.gov. The activation of mitogen-activated protein kinase (MAPK) signaling pathways, including the upregulation of p38 and JNK and downregulation of ERK, has also been observed following treatment with 1,4-naphthoquinone derivatives, often in a ROS-dependent manner nih.govnih.gov.
The planar aromatic structure of the 1,4-naphthoquinone ring allows some derivatives to intercalate between the base pairs of DNA e-century.us. This non-covalent interaction can distort the DNA helix, interfering with the binding of DNA-processing enzymes and ultimately inhibiting DNA replication and transcription. Raman spectroscopy studies have provided evidence of the interaction between 1,4-naphthoquinone and DNA, indicating a disruption of hydrogen bonds and stacking interactions between base pairs nih.gov.
In addition to intercalation, the generation of ROS by 1,4-naphthoquinones can lead to oxidative damage to DNA, resulting in single- and double-strand breaks nih.govnih.gov. Furthermore, the electrophilic nature of the quinone ring raises the possibility of direct covalent adduction to DNA bases, although this is a less commonly reported mechanism compared to oxidative damage and intercalation.
1,4-Naphthoquinone derivatives can bind to various proteins, often through a combination of hydrophobic interactions and covalent adduction. A well-studied example is the interaction with human serum albumin (HSA), the primary carrier protein in the blood. Spectroscopic and molecular modeling studies have shown that 1,4-naphthoquinone derivatives can bind to specific sites on HSA, primarily driven by hydrophobic forces elsevierpure.comnih.govnih.gov. This binding can induce conformational changes in the protein, altering its secondary structure by affecting the content of α-helices and β-sheets elsevierpure.comnih.gov. Such interactions are crucial for understanding the pharmacokinetics and distribution of these compounds.
The high electrophilicity of the 1,4-naphthoquinone ring also allows for covalent bond formation with nucleophilic amino acid residues on proteins, such as the thiol groups of cysteine mdpi.com. This can lead to the irreversible inhibition of enzyme activity and the disruption of protein function.
Table 2: Summary of Molecular Interactions of 1,4-Naphthoquinone Derivatives
| Interaction Type | Molecular Target | Consequence | Reference |
| Enzyme Inhibition | Topoisomerase I/II | Inhibition of DNA relaxation, DNA strand breaks | nih.govnih.gov |
| Enzyme Inhibition | IRAK1 Kinase | Suppression of inflammatory cytokine production | nih.gov |
| Nucleic Acid Interaction | DNA | Intercalation, disruption of base pairing, oxidative damage | nih.govnih.gov |
| Protein Binding | Human Serum Albumin (HSA) | Conformational changes, altered secondary structure | elsevierpure.comnih.gov |
Cellular Signaling Pathway Modulation
The 1,4-naphthoquinone scaffold is a key pharmacophore known to influence a variety of cellular signaling pathways, primarily in the context of oncology research. The mechanisms often involve the induction of oxidative stress and direct interaction with signaling proteins, leading to controlled cell death and inhibition of proliferation.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis)
Derivatives of 1,4-naphthoquinone are well-documented inducers of apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells. nih.govnih.gov The primary mechanism involves the generation of reactive oxygen species (ROS) through a process called redox cycling. nih.govmdpi.com This increase in intracellular ROS creates a state of oxidative stress, which can lead to DNA damage and the activation of downstream signaling cascades. nih.gov
Key molecular events triggered by 1,4-naphthoquinone derivatives include:
Activation of MAPK Pathways: Oxidative stress can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, while simultaneously downregulating survival signals like ERK. nih.govnih.gov
Modulation of Survival Pathways: The Akt and STAT3 signaling pathways, which are critical for cell survival and proliferation, are often inhibited by these compounds. nih.govnih.gov
Mitochondrial-Dependent Apoptosis: The apoptotic response is frequently mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. mdpi.com
These events collectively push the cell towards a controlled self-destruction, highlighting a potential therapeutic application for these compounds.
Table 1: Key Pathways in Naphthoquinone-Induced Apoptosis
| Pathway/Target | Effect of Naphthoquinone Derivatives | Cellular Outcome |
|---|---|---|
| Reactive Oxygen Species (ROS) | Increased generation | Induces oxidative stress, DNA damage |
| MAPK (p38, JNK) | Activation/Phosphorylation | Promotes pro-apoptotic signaling |
| MAPK (ERK) | Inhibition/Dephosphorylation | Suppresses pro-survival signaling |
| Akt/STAT3 | Inhibition | Reduces cell survival signals |
| Bcl-2 Protein Family | Modulation | Initiates mitochondrial pathway |
| Caspases | Activation | Execution of apoptosis |
Regulation of Cell Proliferation and Cell Cycle Progression
In addition to inducing apoptosis, 1,4-naphthoquinone derivatives can halt the uncontrolled division of cancer cells by regulating cell cycle progression. nih.gov Many of these compounds have been shown to cause cell cycle arrest, providing a window for DNA repair mechanisms to act or for apoptosis to be initiated if the damage is too severe.
Studies on various derivatives have demonstrated the ability to arrest the cell cycle at specific checkpoints. nih.gov For instance, some derivatives induce arrest at the G1 phase, while others halt progression at the G2/M phase. nih.govnih.gov This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. scbt.com The disruption of the cyclin/CDK complexes prevents the cell from transitioning between phases, thereby inhibiting proliferation. nih.gov The generation of ROS is also implicated in this process, as it can trigger the signaling pathways that lead to a halt in the cell cycle. nih.gov
Table 2: Effects of Naphthoquinone Derivatives on Cell Cycle Regulation
| Cell Cycle Phase | Observed Effect | Underlying Mechanism (General) |
|---|---|---|
| G1 Phase | Arrest | Inhibition of G1-S transition proteins |
| G2/M Phase | Arrest | Inhibition of cyclin/CDK complexes required for mitosis |
Exploration of Antimicrobial Mechanisms in Model Organisms (in vitro)
The 1,4-naphthoquinone core structure is found in many natural products with potent antimicrobial properties. Research into synthetic derivatives, including those with cyclohexyl substitutions, aims to understand and optimize this activity against a range of pathogens.
Inhibition of Microbial Growth Pathways
The primary antimicrobial mechanism of 1,4-naphthoquinones is linked to their ability to disrupt cellular redox balance. nih.gov Through redox cycling, these compounds can generate ROS, which are highly detrimental to microbial cells. nih.govnih.gov This oxidative stress can lead to widespread damage of essential biomolecules.
Key antimicrobial actions include:
Protein Damage: ROS can cause irreversible complexation with proteins, leading to a loss of their function. nih.gov
DNA Damage: The compounds can damage microbial DNA through alkylation or by intercalating into the double helix, thereby inhibiting replication and transcription. nih.govnih.gov
Inhibition of DNA Repair: Some naphthoquinones have been shown to inhibit key DNA repair proteins, such as RecA, reducing the bacterium's ability to recover from DNA damage. nih.gov
These multifaceted actions make it difficult for microbes to develop resistance. Studies have shown that these compounds are often effective against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.govresearchgate.net
Modulation of Efflux Pumps in Microbial Systems
Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, and are a major cause of multidrug resistance. researchgate.net While many compounds are rendered ineffective by these pumps, another therapeutic strategy involves using agents that inhibit the pumps themselves, thereby restoring the activity of conventional antibiotics.
While the direct action of 2-Cyclohexyl-1,4-naphthoquinone on specific microbial efflux pumps has not been extensively detailed, some quinone-containing compounds have been investigated for this property. For example, thymoquinone has been shown to down-regulate the norA gene, which codes for an efflux pump in Staphylococcus aureus, leading to reduced pump activity. researchgate.net The ability to inhibit efflux pumps is a potential mechanism by which naphthoquinone derivatives could either exert direct antimicrobial effects or act as adjuvants to overcome resistance. nih.gov
Anti-Parasitic Action Mechanisms (e.g., against Pneumocystis carinii, Trypanosoma)
Naphthoquinone derivatives have shown significant promise as anti-parasitic agents, with mechanisms often targeting metabolic pathways unique to the parasites.
Pneumocystis carinii : This fungus is a major cause of pneumonia in immunocompromised individuals. The drug atovaquone, a well-known naphthoquinone derivative, is used for treatment. Studies on related compounds have explored the importance of different chemical substitutions. A derivative featuring a cyclohexyl ring attached to the naphthoquinone core was tested for its ability to inhibit the growth of P. carinii in vitro. The presence of the cyclohexyl ring was found to be an important structural feature for activity, although its potency was somewhat diminished compared to atovaquone, which possesses both a cyclohexyl and a chlorophenyl group. nih.govnih.gov This suggests that the cyclohexyl moiety contributes significantly to the compound's fit within its biological target. nih.govnih.govresearchgate.net
Trypanosoma : Species of this parasite cause Chagas disease and African trypanosomiasis. Naphthoquinones are considered attractive candidates for trypanocidal drugs due to their multi-target mode of action. nih.gov In vitro studies have revealed several mechanisms:
Induction of Oxidative Stress: Similar to their antibacterial action, these compounds generate ROS, which is particularly effective against trypanosomes as these parasites are highly sensitive to oxidative stress. nih.gov
Enzyme Inhibition: They have been reported to inhibit key enzymes in the parasite's metabolism, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolytic pathway. nih.gov
Inhibition of Tubulin Polymerization: Disruption of the parasite's cytoskeleton through the inhibition of tubulin polymerization has also been identified as a potential mechanism of action. nih.gov
Table 3: Investigated Anti-Parasitic Mechanisms of Naphthoquinone Derivatives
| Target Organism | Investigated Mechanism/Effect | Key Finding |
|---|---|---|
| Pneumocystis carinii | Inhibition of growth pathways | A cyclohexyl substituent is an important structural feature for activity, though less potent than atovaquone's combined substituent. nih.govnih.gov |
| Trypanosoma species | Induction of oxidative stress via ROS | Parasites are highly susceptible to ROS-induced damage. nih.gov |
| Inhibition of GAPDH | Disrupts the parasite's core glycolytic pathway. nih.gov | |
| Inhibition of tubulin polymerization | Interferes with cytoskeleton integrity and cell division. nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For the 1,4-naphthoquinone (B94277) class of compounds, molecular docking has been instrumental in identifying potential biological targets and elucidating interaction mechanisms.
Studies on various 2-substituted-1,4-naphthoquinone derivatives have shown that the naphthoquinone core frequently engages in π-π stacking and hydrophobic interactions with aromatic residues (such as Tyrosine, Phenylalanine, and Tryptophan) in protein binding pockets. The carbonyl groups of the quinone are often predicted to act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues like Arginine, Lysine, or Serine. mdpi.commdpi.com
Table 1: Predicted Interaction Profile for 2-Cyclohexyl-1,4-naphthoquinone Based on General Naphthoquinone Docking Studies
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Naphthoquinone Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His |
| Quinone Carbonyls | Hydrogen Bonding (Acceptor) | Arg, Lys, Ser, Asn, Gln |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. brieflands.com These models are built by finding a statistical correlation between calculated molecular properties (descriptors) and experimentally determined activities. For 1,4-naphthoquinone derivatives, QSAR studies have been crucial in identifying the key physicochemical properties that govern their anticancer, antiprotozoal, and other biological activities. elsevierpure.comresearchgate.netnih.gov
Numerous QSAR studies on 2-substituted-1,4-naphthoquinones have highlighted the importance of several classes of molecular descriptors. nih.gov Hydrophobicity is frequently identified as a critical factor; an increase in lipophilicity often correlates with enhanced cytotoxic activity, likely due to improved cell membrane penetration. researchgate.net The cyclohexyl substituent in this compound would confer a high degree of lipophilicity, suggesting a potential for significant biological activity based on these models.
Other important descriptors for this class of compounds include electronic, steric, and topological parameters. elsevierpure.com
Electronic Descriptors: Parameters such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with activity. These relate to the compound's ability to participate in redox cycling and form intermolecular interactions. elsevierpure.com
Steric/Topological Descriptors: Descriptors related to molecular size, shape, and mass (e.g., molecular weight, van der Waals volume) are also significant. nih.govelsevierpure.com The presence of the cyclohexyl group would substantially influence these parameters.
A typical QSAR model is represented by a mathematical equation. For instance, a multiple linear regression (MLR) model might take the form: log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... where the β coefficients indicate the weight or importance of each descriptor. elsevierpure.com
Table 2: Common Molecular Descriptors Influencing the Activity of 2-Substituted-1,4-Naphthoquinones in QSAR Models
| Descriptor Class | Specific Descriptor Examples | Potential Influence on Biological Activity |
|---|---|---|
| Hydrophobicity | LogP, MLogP | Membrane permeability, interaction with hydrophobic pockets |
| Electronic | Dipole Moment, HOMO/LUMO Energy, Partial Charges | Redox potential, hydrogen bonding capacity, polar interactions |
| Steric/Size | Molecular Weight, Molar Refractivity, van der Waals Volume | Receptor fit, steric hindrance |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govuci.edu For compounds like this compound, DFT calculations can provide deep insights into its geometry, electronic properties, and chemical reactivity.
DFT studies on the parent 1,4-naphthoquinone and its simpler derivatives, such as 2-methyl-1,4-naphthoquinone, have been performed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. mdpi.com These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.
Key parameters derived from DFT calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A small gap suggests the molecule is more reactive. For naphthoquinones, these frontier orbitals are central to their redox activity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 1,4-naphthoquinones, the oxygen atoms of the carbonyl groups are characteristically electron-rich, making them susceptible to interaction with electrophiles or hydrogen bond donors.
Atomic Charges: DFT can calculate the partial charge on each atom, providing further detail on the electronic landscape of the molecule. The cyclohexyl group in this compound is an electron-donating group, which would subtly modulate the electron density on the naphthoquinone ring and potentially affect its redox potential and reactivity compared to the unsubstituted parent compound.
Table 3: Predicted Electronic Properties of this compound from DFT Principles
| Property | Description | Predicted Feature |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between frontier orbitals | Relatively small, indicative of redox activity |
| MEP | Electron density surface | Negative potential around carbonyl oxygens; neutral/slightly positive potential on the hydrocarbon rings |
| Reactivity | Predicted chemical behavior | Carbonyl carbons are electrophilic; the C3 position is susceptible to nucleophilic attack |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. researchgate.net MD provides a dynamic view of molecular systems, complementing the static picture offered by molecular docking. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a biological target. nih.gov
When docked into a protein's active site, an MD simulation can assess the stability of the predicted binding pose. nih.gov The simulation tracks the movements of the ligand, the protein, and surrounding solvent molecules, allowing for the calculation of binding free energies and the analysis of key intermolecular interactions over time. Studies on other 1,4-naphthoquinone derivatives have used MD simulations to confirm the stability of hydrogen bonds and hydrophobic contacts predicted by docking, providing greater confidence in the proposed binding mode. nih.gov
A key aspect for this compound would be the conformational dynamics of the cyclohexyl ring. The ring can adopt different conformations (e.g., chair, boat), and MD simulations can reveal which conformation is preferred within a specific binding site and how the ring's flexibility contributes to the binding process. This dynamic fitting can be crucial for achieving high binding affinity and selectivity. researchgate.net
Table 4: Applications of Molecular Dynamics Simulations for this compound
| Application | Information Gained |
|---|---|
| Binding Pose Stability | Root Mean Square Deviation (RMSD) analysis to confirm if the ligand remains stable in the binding pocket. |
| Interaction Analysis | Monitoring the persistence of hydrogen bonds and hydrophobic contacts over the simulation time. |
| Conformational Analysis | Determining the preferred conformation of the cyclohexyl ring within the binding site. |
| Binding Free Energy Calculation | Methods like MM/PBSA and MM/GBSA to provide a more accurate estimation of binding affinity. nih.gov |
Prediction of Biological Activity Spectra (e.g., using PASS algorithms)
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on a large database of known active compounds. mdpi.com The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). This approach is valuable for identifying new potential applications for existing compounds and for prioritizing molecules in drug discovery pipelines.
While a PASS prediction for this compound is not published, a study on newly synthesized 1,4-naphthoquinone fluorosulfate derivatives demonstrates the utility of this approach. mdpi.com The PASS algorithm predicted a spectrum of activities for these related compounds, including potential as antineoplastic agents, apoptosis agonists, and enzyme inhibitors. mdpi.com
For this compound, a PASS prediction would likely yield high Pa values for activities commonly associated with the 1,4-naphthoquinone scaffold. The specific nature of the cyclohexyl substituent would then modulate these probabilities and potentially introduce predictions for new activities.
Table 5: Hypothetical High-Probability (Pa > Pi) Biological Activities for this compound Based on PASS Predictions for Similar Scaffolds
| Predicted Biological Activity | Potential Mechanism/Relevance |
|---|---|
| Antineoplastic (Anticancer) | Induction of apoptosis, redox cycling leading to oxidative stress |
| Apoptosis Agonist | Triggering programmed cell death pathways in cancer cells |
| Antiprotozoal | Interference with parasitic metabolic pathways (e.g., redox metabolism) |
| Antibacterial/Antifungal | Disruption of microbial cell processes |
Advanced Analytical Methodologies in Research and Characterization
Spectroscopic Techniques for Mechanistic Elucidation (e.g., EPR for Radical Species, CD for Chiral Interactions)
Spectroscopic methods are pivotal in understanding the mechanistic details of how 2-Cyclohexyl-1,4-naphthoquinone interacts and reacts.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the only technique that directly detects unpaired electrons, making it invaluable for studying radical species. bruker.com Quinones are known to be reducible to hydroquinones through the formation of radical anion (Q•−) and dianion species (Q2−). mdpi.com EPR spectroscopy has been extensively used to investigate semiquinone (SQ) radical species associated with biological systems. nih.gov The technique can provide information on the identity and concentration of paramagnetic species. bruker.com For instance, in studies of related naphthoquinone derivatives, EPR has been used to characterize radical cations and anions, with hyperfine coupling constants providing structural insights that are in excellent agreement with density functional theory (DFT) calculations. nih.govosti.gov The relatively narrow linewidth of the g ~ 2 EPR signal helps to identify the species as a semiquinone, distinguishing it from others like flavosemiquinones which exhibit broader linewidths. nih.gov
Circular Dichroism (CD) Spectroscopy: While direct CD studies on the chirality of this compound itself are not prevalent in the searched literature, CD spectroscopy is a powerful tool for investigating chiral interactions, particularly with biomolecules. For example, the interaction of various 1,4-naphthoquinone (B94277) derivatives with human serum albumin (HSA) has been studied using CD. scielo.brnih.gov These studies revealed that the binding of the naphthoquinone derivatives can induce conformational changes in the secondary structure of the protein, affecting the α-helix, β-turn, β-sheet, and random coil components. nih.gov This indicates that while the naphthoquinone itself may not be chiral, its interaction with a chiral macromolecule like a protein can lead to observable changes in the protein's chirality, providing insights into the binding mechanism. scielo.brnih.gov
High-Resolution Mass Spectrometry for Metabolite Profiling in In Vitro Systems and Reaction Mixtures
High-resolution mass spectrometry (HRMS) is a cornerstone for identifying and quantifying metabolites of this compound in complex biological matrices and reaction mixtures.
HRMS-based metabolomics has advanced significantly, though metabolite identification remains a key challenge. nih.gov To enhance specificity in metabolite annotation, a multi-faceted approach is often employed, considering:
Accurate Mass (AM): Provides high-precision mass measurements to determine elemental composition.
Retention Time (RT): Chromatographic separation provides an additional layer of identification.
MS/MS Spectrum: Fragmentation patterns serve as a fingerprint for the molecule. nih.gov
Product/Precursor Ion Intensity Ratios: These ratios offer an additional metric for confirming a metabolite's identity. nih.gov
In practice, an in-house mass spectral library containing information on accurate mass, retention time, and MS/MS spectra at various collision energies is often constructed for a list of potential metabolites. nih.gov This allows for both targeted screening of expected metabolites and non-targeted analysis to discover unexpected biotransformation products. nih.govnih.gov For instance, studies on related 1,4-naphthoquinone derivatives have utilized LC-MS to characterize the synthesized compounds. researchgate.net High-resolution techniques like ESI-TOF-MS have been used to confirm the molecular formula of newly synthesized naphthoquinone thiazole hybrids. biruni.edu.tr
Chromatographic Methods for Separation, Isolation, and Purity Assessment in Research Studies
Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound in research settings.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique. For example, in the study of 1-naphthol metabolism, HPLC with reductive electrochemical detection was used to show its conversion to naphthoquinone metabolites by rat liver microsomes. nih.gov
Column Chromatography: This is a standard method for the purification of synthesized compounds. In the synthesis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, the products were purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent. scielo.br Similarly, in the synthesis of 2-aryloxy-1,4-naphthoquinone derivatives, purification was achieved using column chromatography with eluents like toluene, cyclohexane, and MTBE. researchgate.net Automated column chromatography has also been employed for the isolation of photoproducts from reactions involving 1,4-naphthoquinone, using mixtures of cyclohexane and ethyl acetate or n-hexane and ethyl acetate. mdpi.comjcu.edu.au
The choice of solvent system is crucial for effective separation. For instance, toluene was selected as a reaction and separation solvent in the synthesis of 2-aryloxy-1,4-naphthoquinones due to the selective solubility of the desired product over inorganic salts and residual base, simplifying the work-up process to a hot filtration step. rsc.org The progress of reactions is often monitored by thin-layer chromatography (TLC) to determine completion before purification. biruni.edu.trresearchgate.net
X-ray Crystallography for Molecular Structure Determination and Intermolecular Interactions
X-ray crystallography provides definitive, high-resolution three-dimensional structural information about molecules and their interactions in the solid state.
For derivatives of 1,4-naphthoquinone, single-crystal X-ray diffraction studies have been instrumental in confirming molecular structures and understanding intermolecular interactions. For example, the crystal structures of various 2-(n-alkylamino)-1,4-naphthoquinone analogues have been determined, revealing details about their space groups and hydrogen bonding interactions. researchgate.net In some cases, these studies have shown the formation of dimers via N-H···O hydrogen bonds and polymeric chains through C-H···O interactions. researchgate.net Furthermore, π-π stacking interactions between the naphthoquinone ring systems have been observed in the crystal structures of some derivatives. researchgate.net
In a study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, X-ray studies were performed for one of the compounds to complement spectroscopic and theoretical data. scielo.brresearchgate.netiaea.org Similarly, single-crystal X-ray diffraction was used to determine the stereochemistry of newly synthesized 1,4-naphthoquinone thiazole hybrids. biruni.edu.tr The data obtained from X-ray crystallography, including lattice parameters and molecular geometry, are crucial for understanding the structure-activity relationships of these compounds. biruni.edu.tr
Table of Crystallographic Data for Selected Naphthoquinone Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| 2-(ethylamino)-1,4-naphthoquinone | Monoclinic | P2(1)/c | N-H···O hydrogen bonding | researchgate.net |
| 2-(hexylamino)-1,4-naphthoquinone | Triclinic | P-1 | N-H···O and C-H···O hydrogen bonding, π-π stacking | researchgate.net |
| A 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivative | - | - | - | scielo.brresearchgate.net |
| 1,4-Naphthoquinone thiazole hybrid 3b | - | - | - | biruni.edu.tr |
Biophysical Techniques for Ligand-Protein Binding Characterization (e.g., Isothermal Titration Calorimetry)
Biophysical techniques are essential for quantitatively characterizing the binding of ligands like this compound to their protein targets.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH) in a single experiment. nih.govresearchgate.netwinthrop.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.net This information is crucial for understanding the driving forces behind the binding, such as hydrophobic interactions or hydrogen bonding. scielo.brnih.gov
ITC is a solution-based technique that does not require labeling of the interacting molecules. nih.gov In the context of drug design, ITC is widely used to study the binding of small molecules to protein targets. whiterose.ac.uk For example, the binding of various 1,4-naphthoquinone derivatives to human serum albumin (HSA) has been investigated using spectroscopic methods, and the thermodynamic parameters obtained indicated that the binding is often driven by hydrophobic forces. scielo.brnih.gov While direct ITC data for this compound was not found in the search results, the principles of the technique are broadly applicable to this class of compounds. The binding affinity measured by ITC is typically in the range of 1 mM > Kd > 10 nM. winthrop.edu
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 1,4-Naphthoquinone |
| 2-(n-alkylamino)-1,4-naphthoquinone |
| 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone |
| 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione |
| 2-(benzylamino)-1,4-naphthoquinone |
| 2-[(2'-hydroxypropyl)amino]-1,4-naphthoquinone |
| 2-[(2'-hydroxyethyl)amino]-1,4-naphthoquinone |
| 2-hydroxy-1,4-naphthoquinone |
| 2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione |
| 2-(4-methoxyanilino)naphthalene-1,4-dione |
| 2-bromo-1,4-naphthoquinone |
| 1,4-naphthoquinone thiazoles |
| 2-hydroxy-N-(3-methyl-5-ethyl-4-isoxazolyl)-1,4-naphthoquinone-4-imina |
| 2-chloro-3-(phenylamino)-1,4-naphthoquinone |
| 2,3-dichloronaphthoquinone |
| Aniline |
| 1,2-naphthoquinone |
| Benzoquinone |
| 1-naphthol |
| 1,4-dihydroxynaphthalene |
| 5-hydroxy-1,4-naphthoquinone |
| 2-methyl-1,4-naphthoquinone |
| Lapachol |
| α-lapachone |
| Dithianon |
| Napropamide |
| Quinoclamine |
| Fenchone |
| Cysteine |
| Ibuprofen |
| Warfarin |
| Digitoxin |
| Tris(hydroxymethyl)aminomethane (Tris) |
| 3-morpholinopropanesulfonic acid (MOPS) |
| N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) |
| 1,4-dithiothreitol (DTT) |
| tris(2-carboxyethyl)phosphine (TCEP) |
| triethylenetetramine (trien) |
| undecyl-β-d-maltoside |
| cyclohexyl-hexyl-β-d-maltoside |
| cyclohexyl-pentyl-β-d-maltoside |
| cyclohexyl-heptyl-β-d-maltoside |
| 2-Cyclohexylamino-1,4-naphthoquinone |
| 2,3-Diamino-1,4-naphthoquinone |
| 2-(Cyclohexylmethylamino)-1,4-naphthoquinone |
| 2-aryloxy-1,4-naphthoquinone |
| 2-phenoxy-1,4-naphthoquinones |
| 1,4-naphthohydroquinone |
| 1,4-benzoquinone |
| 1,4-hydroquinone |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Cyclohexyl-1,4-naphthoquinone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of the 1,4-naphthoquinone core. Strategies include:
- Metal-Catalyzed Coupling : Palladium or copper catalysts enable cyclohexyl group introduction via Suzuki or Ullmann reactions. Substituted boronic acids or halides are common precursors .
- Multicomponent Reactions : NH4OAc-catalyzed one-pot reactions with aldehydes and amines can yield hybrid analogs, though modifications are needed for cyclohexyl substitution .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .
Key Factors : Solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst loading critically affect yield (typically 40–70%) and purity.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns and cyclohexyl integration (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW = 242.3 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Q. What in vitro assays evaluate the biological activity of this compound?
- Methodological Answer :
- Cytotoxicity Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antibacterial Screening : Kirby-Bauer tests or broth microdilution (MIC/MBC) against Gram-positive pathogens (e.g., MRSA) .
- Redox Activity : Cyclic voltammetry quantifies quinone redox potential, correlating with pro-oxidant effects .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Studies : Correlate substituent hydrophobicity (logP) with cytotoxicity. Cyclohexyl’s lipophilicity may improve membrane permeability .
- Docking Simulations : Predict binding to targets like topoisomerase II or NAD(P)H:quinone oxidoreductase (NQO1) .
- MD Simulations : Assess stability of quinone-protein complexes under physiological conditions .
Q. How should researchers address contradictions in cytotoxicity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic Profiling : Differentiate ROS-mediated toxicity (e.g., via NQO1 activation) from direct DNA intercalation using enzyme inhibitors (e.g., dicoumarol) .
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., higher toxicity in leukemia vs. solid tumor lines) .
Q. What strategies improve the solubility and bioavailability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
